Methyl 4-iodo-3,5-dimethoxybenzoate (CAS: 65566-16-7) is a highly functionalized, electron-rich iodoarene characterized by its dual methoxy groups and an electron-withdrawing methyl ester. In industrial and advanced laboratory settings, this compound is primarily procured for two distinct applications: as a tunable precatalyst in hypervalent iodine-mediated oxidative cyclizations [1], and as a regiochemically precise building block for synthesizing phenethylamine derivatives in medicinal chemistry [2]. The presence of the 4-iodo substituent provides a reliable handle for late-stage transition-metal-catalyzed cross-coupling (such as trifluoromethylthiolation), while the 3,5-dimethoxy pattern offers unique electronic properties that significantly lower the oxidation potential of the iodine center compared to unfunctionalized benzoates.
Substituting Methyl 4-iodo-3,5-dimethoxybenzoate with simpler iodoarenes like iodobenzene or positional isomers like 2,5-dimethoxy derivatives leads to fundamental failures in both catalytic performance and target binding affinity. In hypervalent iodine catalysis, the specific push-pull electronic configuration (electron-donating 3,5-methoxy groups and an electron-withdrawing 1-ester) shifts the rate-determining step from cyclization to iodoarene oxidation, a mechanistic feature not replicable by standard iodoanisoles [1]. In medicinal chemistry, replacing this 3,5-dimethoxy scaffold with the more common 2,5-dimethoxy precursor fundamentally alters the spatial orientation of the resulting phenethylamines, which is strictly required when mapping the structure-activity relationships (SAR) of 5-HT2 receptor agonists [2]. Furthermore, its ability to be isolated in high crude purity without chromatography makes it practically superior to more volatile or less crystalline analogs.
When evaluated as a precatalyst for the oxidative cyclization of N-allylbenzamide, Methyl 4-iodo-3,5-dimethoxybenzoate demonstrates a significantly enhanced reaction rate compared to standard unfunctionalized iodoarenes. The electron-donating methoxy groups lower the oxidation potential of the iodine center, resulting in an initial cyclization rate of 5.87 × 10–5 s–1. This represents an 11.3-fold acceleration over the baseline comparator, iodobenzene (5.16 × 10–6 s–1), under identical Selectfluor/TFA conditions [1].
| Evidence Dimension | Initial reaction rate for the cyclization of N-allylbenzamide |
| Target Compound Data | 5.87 × 10–5 s–1 |
| Comparator Or Baseline | Iodobenzene (5.16 × 10–6 s–1) |
| Quantified Difference | 11.3-fold increase in initial reaction rate |
| Conditions | Selectfluor oxidant, 1.5 equiv TFA in acetonitrile at ~20 °C |
Procuring this specific functionalized iodoarene dramatically reduces reaction times in catalytic oxidative cyclizations compared to standard unfunctionalized iodobenzene.
The specific 'push-pull' electronic configuration of Methyl 4-iodo-3,5-dimethoxybenzoate creates a unique kinetic profile in hypervalent iodine catalysis. While the reaction rate of the comparator 4-iodoanisole correlates directly with its calculated cyclization activation energy (ΔG‡ = 23.2 kcal/mol), the rate for Methyl 4-iodo-3,5-dimethoxybenzoate correlates strictly with its oxidation potential rather than its cyclization ΔG‡ (21.9 kcal/mol). This divergence indicates a fundamental shift in the rate-determining step from cyclization to iodoarene oxidation [1].
| Evidence Dimension | Correlation between experimental rate and calculated activation energy (ΔG‡) |
| Target Compound Data | Rate correlates with oxidation potential but deviates from the calculated cyclization ΔG‡ (21.9 kcal/mol) |
| Comparator Or Baseline | 4-Iodoanisole (Rate correlates directly with its cyclization ΔG‡ of 23.2 kcal/mol) |
| Quantified Difference | Fundamental shift in the rate-determining step from cyclization to iodoarene oxidation |
| Conditions | DFT modeling compared with experimental kinetics in N-allylbenzamide cyclization |
This unique mechanistic shift allows chemists to deploy this compound as a specialized probe when optimizing catalytic cycles that are otherwise bottlenecked by slow cyclization steps.
In neuropharmacological drug discovery, the spatial orientation of methoxy groups on phenethylamine scaffolds is critical for receptor binding. Procuring Methyl 4-iodo-3,5-dimethoxybenzoate provides the exact 3,5-dimethoxy-4-iodo substitution pattern required to synthesize positional isomers of standard 2,5-dimethoxy-4-substituted agonists (such as CYB210010). This allows medicinal chemists to generate rigorous structural negative controls that test the strict spatial requirements of the 5-HT2A/C receptor binding pockets, a validation step impossible to achieve using the 2,5-dimethoxy comparator [1].
| Evidence Dimension | Positional substitution pattern for SAR library generation |
| Target Compound Data | 3,5-dimethoxy-4-iodo substitution |
| Comparator Or Baseline | 2,5-dimethoxy-4-iodo substitution (standard psychedelic/agonist precursor) |
| Quantified Difference | Provides the exact structural negative control/variant needed to test the necessity of the 2,5-methoxy binding motif |
| Conditions | Multi-step synthesis of phenethylamine derivatives (e.g., CYB210010 analogs) |
Procuring the 3,5-dimethoxy isomer is essential for medicinal chemistry programs that must rigorously validate the spatial binding requirements of 5-HT2A/C receptors.
Beyond its regiochemical utility, Methyl 4-iodo-3,5-dimethoxybenzoate exhibits excellent processability during early-stage synthetic sequences. Following standard organic phase extraction and drying over Na2SO4, the compound can be isolated as a stable beige solid in 90% yield. Unlike many halogenated liquid intermediates that require resource-intensive column chromatography, this crude material is sufficiently pure to be used directly in subsequent DIBAL-H reduction steps, significantly streamlining scale-up operations [1].
| Evidence Dimension | Crude isolation yield and physical state |
| Target Compound Data | Isolated as a beige solid in 90% yield, usable without further purification |
| Comparator Or Baseline | Typical halogenated liquid intermediates requiring column chromatography |
| Quantified Difference | Elimination of one chromatographic purification step with a 90% retained yield |
| Conditions | Organic phase extraction, drying over Na2SO4, and concentration prior to DIBAL-H reduction |
The ability to isolate this intermediate in high yield and purity without chromatography significantly reduces solvent waste and processing time in scale-up campaigns.
Due to its lowered oxidation potential and 11-fold rate enhancement over iodobenzene, this compound is the optimal choice for catalytic systems requiring rapid turnover in the presence of Selectfluor and TFA, particularly for synthesizing 2-oxazolines from N-alkenylamides [1].
Because its unique push-pull electronics shift the rate-determining step to iodoarene oxidation, it serves as an essential benchmark material for computational and physical organic chemists mapping the energy landscapes of novel λ3-iodane reactions [1].
As a direct precursor to 3,5-dimethoxy-4-substituted phenethylamines, it is the required starting material for synthesizing structural variants of 5-HT2 receptor agonists, enabling strict SAR validation against the standard 2,5-dimethoxy psychedelic motif [2].
The stable 4-iodo position, combined with the compound's high processability and solid-state stability, makes it an ideal substrate for Pd-catalyzed trifluoromethylthiolation or Suzuki couplings prior to ester reduction, streamlining complex medicinal chemistry workflows [2].